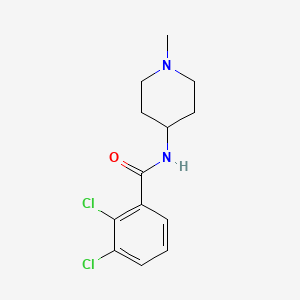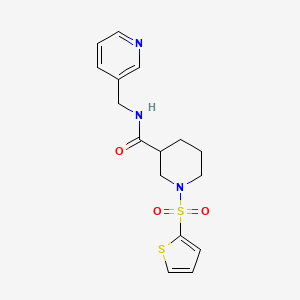![molecular formula C17H14N2O3S B4666844 N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4666844.png)
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Overview
Description
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a compound that has been synthesized and studied for its potential in various applications. This compound features a combination of thiophene and furan rings, which are of significant interest in the development of pharmaceuticals and materials due to their unique properties.
Synthesis Analysis
The synthesis of N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide and related compounds involves multiple steps, including the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions. Further alkylation of the products has been achieved to synthesize derivatives with varying substituents (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
Studies involving N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with structural similarities, have provided detailed insights into the molecular structure through spectroscopic characterization and crystal structure determination. These analyses highlight the importance of intramolecular hydrogen bonding in stabilizing the compound's structure (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
The chemical reactivity of thiophene derivatives, including N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, encompasses a variety of reactions. These reactions are pivotal for the synthesis of compounds with potential antimicrobial and antinociceptive activities, as demonstrated in studies exploring the synthesis and activity of Schiff bases derived from thiophene-3-carboxamide (Arora, Saravanan, Mohan, & Bhattacharjee, 2012; Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Physical Properties Analysis
The physical properties, including solvatochromism and crystallochromism, of aromatic amino ketones containing furan and thiophene rings, provide a foundation for understanding the behavior of N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in various environments. These properties are essential for applications in material science and pharmaceutical formulation (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents and conditions, play a crucial role in the synthesis and functionalization of thiophene-2-carboxamide derivatives. The synthesis approach often involves reactions with organic reagents under varying conditions to introduce different functional groups, expanding the compound's utility in various fields (Ahmed, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(furan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(18-11-14-3-1-9-22-14)12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h1-10H,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROQLDIDSSOWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4666768.png)
![2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4666783.png)
![diethyl 3-methyl-5-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4666784.png)

![5-methyl-1-(4-methylphenyl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666792.png)
![6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4666794.png)
![3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4666807.png)
![4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4666815.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B4666830.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4666833.png)

![8-[(1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666852.png)
